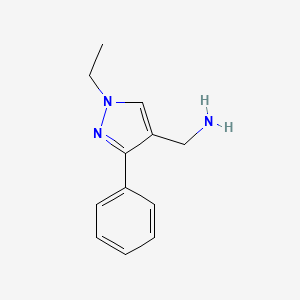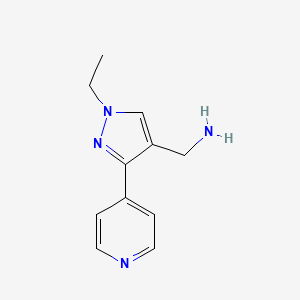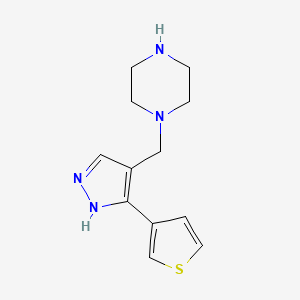![molecular formula C11H16N2 B1471884 2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1555179-05-9](/img/structure/B1471884.png)
2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Vue d'ensemble
Description
“2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a chemical compound that can be used for pharmaceutical testing . It’s available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2 and it has a molecular weight of 176.26 g/mol .Other physical and chemical properties such as color and form are not specified .
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including imidazo[1,2-a]pyridine variants, are recognized for their role as versatile synthetic intermediates and for their biological significance. These compounds are integral in organic synthesis, catalysis, and drug applications due to their ability to form metal complexes and serve as catalysts in asymmetric synthesis. Their importance in medicinal applications, including their potential in anticancer, antibacterial, and anti-inflammatory activities, has been highlighted in recent research (Li et al., 2019).
Medicinal Chemistry
Imidazo[1,2-a]pyridines are crucial scaffolds in medicinal chemistry, serving as a basis for the development of kinase inhibitors and various bioactive molecules. These compounds, including 2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine, are explored for their therapeutic applications, demonstrating the potential for enhanced pharmacokinetic profiles and efficacy in drug development (Garrido et al., 2021).
Antibacterial Research
The exploration of imidazo[1,2-a]pyridine-based derivatives for their potential against multi-drug resistant bacterial infections is an area of significant interest. These fused pyridines display a range of pharmacological activities, including antibacterial properties, making them promising candidates for novel antibiotic development. The focus on synthesizing imidazo[1,2-a]pyridine derivatives aims at addressing the critical challenge of antibacterial resistance through novel, potent antibacterial agents with minimal side effects (Sanapalli et al., 2022).
Analytical Chemistry and Chemosensing
Pyridine derivatives, including those based on the imidazo[1,2-a]pyridine framework, are pivotal in analytical chemistry for chemosensing applications. Their structural versatility allows for the development of effective chemosensors, capable of detecting various species (anions, cations, and neutral molecules) across environmental, agricultural, and biological samples. The medicinal and chemosensing applications of these derivatives underscore their broad utility and the ongoing research efforts to harness their potential (Abu-Taweel et al., 2022).
Synthetic Biology
Research into developing unnatural base pairs for synthetic biology has leveraged the structural features of imidazo[1,2-a]pyridine derivatives. These studies aim to expand the genetic alphabet, enhancing the capabilities of synthetic biology by incorporating novel base pairs that offer enhanced shape complementarity, stacking ability, and hydrogen-bonding patterns. Such advancements could significantly impact the synthesis and function of synthetic DNA and RNA, opening new avenues for genetic engineering and biotechnology (Saito-Tarashima & Minakawa, 2018).
Mécanisme D'action
Target of Action
“2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” belongs to the class of compounds known as imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry
Biochemical Pathways
Imidazopyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may affect multiple pathways .
Analyse Biochimique
Biochemical Properties
2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a key role in signal transduction . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and distributed to various organelles, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
2-cyclopropyl-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYREKTZBVOHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471804.png)
![2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1471806.png)


![{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B1471809.png)
![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)



![[3-Amino-2-(trifluoromethyl)propyl]benzene](/img/structure/B1471818.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)

